Journal Name:New Journal of Chemistry
Journal ISSN:1144-0546
IF:3.925
Journal Website:http://pubs.rsc.org/en/journals/journalissues/nj
Year of Origin:1987
Publisher:Royal Society of Chemistry (RSC)
Number of Articles Per Year:2233
Publishing Cycle:Monthly
OA or Not:Not
Editorial
New Journal of Chemistry ( IF 3.925 ) Pub Date : , DOI: 10.1039/B009749G
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Editorial
New Journal of Chemistry ( IF 3.925 ) Pub Date : , DOI: 10.1039/B110981M
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NJC at the heart of modern chemistry
New Journal of Chemistry ( IF 3.925 ) Pub Date : , DOI: 10.1039/B315372J
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ReSourCe—a new web service for authors and referees
New Journal of Chemistry ( IF 3.925 ) Pub Date : , DOI: 10.1039/B414367C
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Editorial—‘All Aboard’ special issue
New Journal of Chemistry ( IF 3.925 ) Pub Date : , DOI: 10.1039/B211938M
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Editorial—2003
New Journal of Chemistry ( IF 3.925 ) Pub Date : , DOI: 10.1039/B212311H
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Expectations for the quality and originality of submissions to NJC
New Journal of Chemistry ( IF 3.925 ) Pub Date : , DOI: 10.1039/B402983F
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Back cover
New Journal of Chemistry ( IF 3.925 ) Pub Date : , DOI: 10.1039/D3NJ90172F
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Expression of concern: Ultrasound-assisted diversion of nitrobenzene derivatives to their aniline equivalents through a heterogeneous magnetic Ag/Fe3O4-IT nanocomposite catalyst
New Journal of Chemistry ( IF 3.925 ) Pub Date : , DOI: 10.1039/D3NJ90165C
Expression of concern for ‘Ultrasound-assisted diversion of nitrobenzene derivatives to their aniline equivalents through a heterogeneous magnetic Ag/Fe3O4-IT nanocomposite catalyst’ by Reza Taheri-Ledari et al., New J. Chem., 2020, 44, 19827–19835, https://doi.org/10.1039/D0NJ05147K.
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Expression of concern: Electrospun nanofibrous membranes of cellulose acetate containing hydroxyapatite co-doped with Ag/Fe: morphological features, antibacterial activity and degradation of methylene blue in aqueous solution
New Journal of Chemistry ( IF 3.925 ) Pub Date : , DOI: 10.1039/D3NJ90166A
Expression of concern for ‘Electrospun nanofibrous membranes of cellulose acetate containing hydroxyapatite co-doped with Ag/Fe: morphological features, antibacterial activity and degradation of methylene blue in aqueous solution’ by Ahmed Esmail Shalan et al., New J. Chem., 2021, 45, 9212–9220, https://doi.org/10.1039/D1NJ00569C.
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Zn1−xCoxMn1−xFexCrO4 ferrichromate: an efficient material for high performance supercapacitor applications
New Journal of Chemistry ( IF 3.925 ) Pub Date : , DOI: 10.1039/D3NJ03295G
Zn1−xCoxMn1−xFexCrO4 ferrichromate was synthesized using the sol–gel auto-combustion method. Rietveld refinement confirms a single phase simple cubic spinel structure in all the samples. FESEM images indicated mixed morphology for all the samples with nearly hexagonal/spherical shape and the agglomeration of particles. The elemental composition was confirmed using EDAX analysis. To validate the morphology of Zn1−xCoxMn1−xFexCrO4 ferrichromate obtained through FESEM, TEM images were taken, and the TEM images were in accordance with the FESEM images. Different oxidation states of Zn1−xCoxMn1−xFexCrO4 (X = 1.0) ferrichromate was determined using XPS. The surface area of Zn1−xCoxMn1−xFexCrO4 ferrichromate was determined using BET analyzer. Further, the electrical conductivity of all the samples were investigated, and the correlation between the surface area and conductivity were discussed. The as-synthesized Zn1−xCoxMn1−xFexCrO4 ferrichromate materials were tested for their electrochemical and supercapacitor applications. The electrochemical measurements revealed that Zn1−xCoxMn1−xFexCrO4 with concentration (X = 1.00) exhibits superior electrochemical performance over the other samples. A high specific capacitance of 286.94 F g−1 and high energy density of 14.30 W h kg−1 at a scan rate of 10 mV s−1 and 93.4% capacity retention over 5000 cycles were observed for Zn1−xCoxMn1−xFexCrO4 (X = 1.00) ferrichromate. These properties make Co1.0Fe1.0Cr1.0O4 ferrichromate an excellent electrode material to study supercapacitor applications.
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Photoredox-catalyzed direct C–H monofluoromethylation of heteroarenes†
New Journal of Chemistry ( IF 3.925 ) Pub Date : , DOI: 10.1039/D3NJ04313D
Fluoroalkyl groups play a vital role in pharmaceutical products and agrochemicals, where their installation onto aryl and heterocyclic rings can often lead to enhanced physicochemical and biological properties. Among them, heterocycles containing monofluoromethyl groups are an appealing but scarcely investigated class of organofluorine compounds with potential applications in medicinal chemistry. Here we report that an iodine(III) reagent containing monofluoroacetoxy ligands can be used to transfer monofluoromethyl radicals to heterocycles via visible-light photoredox catalysis, allowing for the mild, direct, and operationally simple modification of medicinally relevant heterocycles through a Minisci-like C–H functionalization process. This approach enriches the synthesis of a structurally diverse set of heteroaromatics incorporating monofluoromethyl groups in moderate to excellent yields. The practicability of direct C–H radical monofluoromethylation for late-stage modifications of medicinally relevant biomolecules and drugs is also demonstrated. Moreover, the monofluoromethylated heterocyclic compounds exhibit promising antimicrobial and anticancer activities, indicating that this methodology might assist in drug discovery as a dependable tool for lead drug modification in the development of new small-molecule drugs.
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Synthesis, spectral characterization, and catalytic efficiency of aroylhydrazone-based Cu(ii) complexes†
New Journal of Chemistry ( IF 3.925 ) Pub Date : , DOI: 10.1039/D3NJ03603K
A series of copper(II) complexes [Cu(DKMB)Cl] (1), [Cu(DKMB)NO3] (2), [Cu(APMBH)Cl2] (3) and [Cu(APMB)NO3(H2O)] (4) (where DKMBH = di-2-pyridyl ketone-4-methoxybenzhydrazone and APMBH = 2-acetylpyrazine-4-methoxybenzhydrazone) were prepared. The structural aspects of aroylhydrazones and metal complexes were examined using a combination of spectroscopic techniques, such as FT-IR, UV-Visible, mass, and 1H NMR analysis, and further followed by analytical methods, such as CHN elemental analyses, thermal analyses, and molar conductivity studies. The molecular and crystal structures of aroylhydrazone, APMB and copper complex 4 were resolved using single-crystal X-ray diffraction (XRD) studies. The occurrence of the amido form of the aroylhydrazone in the solid state was confirmed by IR spectroscopy and single-crystal XRD studies. The crystal structure of the aroylhydrazone is stabilized through various non-covalent interactions including hydrogen bonding, C–H⋯π and π⋯π interactions. The IR spectral studies further substantiated the tridentate nature of the aroylhydrazone ligands. Additionally, the copper(II) complexes demonstrated their potential as a promising catalyst for oxidation of cinnamyl alcohol using tert-butyl hydroperoxide (TBHP) as an oxidant. The copper(II) complex 1 exhibited better catalytic activity than the other complexes for cinnamyl alcohol conversion. A maximum cinnamyl alcohol conversion of 79% with 74% cinnamaldehyde selectivity was observed using copper(II) complex 1 in acetonitrile as solvent at 70 °C for 4 h using TBHP (70% water) as an oxidant.
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High-Tc Fe-based ferroelectric compound with large spontaneous polarization and narrow bandgap†
New Journal of Chemistry ( IF 3.925 ) Pub Date : , DOI: 10.1039/D3NJ03461E
Organic–inorganic hybrid perovskite halide ferroelectric semiconductor materials have received great attention due to their various properties and wide applications. However, currently, most of the reported ferroelectric semiconductor materials are lead-based, while there are a few reports on iron-based organic–inorganic hybrid semiconductor materials. In this study, we have successfully designed and synthesized a novel zero-dimensional organic–inorganic hybrid metal halide semiconductor ferroelectric material: [(CH3)3NCH2CH2CH3] FeBr4 (1), with a high-temperature phase transition point of 390 K and spontaneous polarization (Ps = 7.5 μC cm−2). The typical hysteresis loop and clear ferroelectric domain of compound 1 were obtained, which revealed the ferroelectricity of compound 1. It is worth mentioning that compound 1 showed a rare ferroelectric–ferroelectric phase transition. In addition, compound 1 has an optical bandgap of 1.88 eV and a theoretical bandgap of 1.71 eV, indicating that compound 1 is a high-quality semiconductor material. This work provides some inspiration for the research on lead-free organic–inorganic hybrid metal halide semiconductor ferroelectric materials.
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Computational insights into novel benzenesulfonamide-1,3,4-thiadiazole hybrids as a possible VEGFR-2 inhibitor: design, synthesis and anticancer evaluation with molecular dynamics studies†
New Journal of Chemistry ( IF 3.925 ) Pub Date : , DOI: 10.1039/D3NJ04266A
Vascular endothelial growth factor VEGFR-2 has been acknowledged as one of the possible targets for anticancer agents. Considering the pharmacophore features of sorafenib, ten benzenesulfonamide-1,3,4-thiadiazole hybrids 5a–d and 8a–e were synthesized via the cyclization reaction of hydrazine-1-carbodithioate 2 with a bundle of different hydrazonoyl chlorides 3a–d and 6a–e. The preliminary screening of their cytotoxic effect revealed potent inhibition of HepG-2 where 8c and 8e showed the best IC50 of 11.80 and 4.08 μM, respectively, compared to 13.60 μM of staurosporine. Their VEGFR-2 molecular docking simulations illustrated the crucial binding pattern with Glu917, Cys919, Glu885, Asp1046, and Lys868 for kinase inhibition with binding energy −7.90 and 8.40 kcal mol−1, respectively. Moreover, the molecular dynamics simulation of 8c and 8e revealed possible VEGFR-2 binding demonstrating MM-PBSA ΔGbinding, −9.1 and −9.8 kcal mol−1, respectively. Additionally, 8c established 1 to 3 hydrophilic stable H-bonds, while 8e formed 1 to 2 H-bonds throughout the simulation.
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A layered-spinel heterostructure 0.5NaMnO2–0.5Li0.5Mn2O4 cathode for advanced lithium ion batteries†
New Journal of Chemistry ( IF 3.925 ) Pub Date : , DOI: 10.1039/D3NJ03808D
Heterostructure NaMnO2–Li0.5Mn2O4 cathode materials were prepared by adjusting the molar ratio of sodium in the materials by a solid phase method. X-ray diffraction (XRD) analysis showed that the prepared samples were a layered-spinel heterostructure NaMnO2–Li0.5Mn2O4. The lattice fingerprint region of NaMnO2–Li0.5Mn2O4 was studied by electron microscopy, and the results showed the (111) plane of Li0.5Mn2O4 and the (001) plane of NaMnO2. The heterostructure 0.5NaMnO2–0.5Li0.5Mn2O4 exhibits superior high-rate capability and excellent cycling performance. The proposed heterostructure 0.5NaMnO2–0.5Li0.5Mn2O4 cathode is investigated by in situ XRD and impedance analysis. The rate of discharge of heterostructure 0.5NaMnO2–0.5Li0.5Mn2O4 was 108.8 mA h g−1 at 500 mA g−1. The initial discharge of 0.5NaMnO2–0.5Li0.5Mn2O4 was 61.69 mA h g−1, and after 1000 cycles the discharge capacity remained 51.13 mA h g−1 at a current of 2 A g−1. The heterogeneous structure combines the advantages of high capacity of the layered structure NaMnO2 and the structural stability of the spinel Li0.5Mn2O4, which exert a synergistic effect and improve the electrochemical performance of the lithium-free layered NaMnO2 cathode material.
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Isonicotinate-Zn(ii)/Cd(ii) bridged dicobaloximes: synthesis, characterization and electrocatalytic proton reduction studies†
New Journal of Chemistry ( IF 3.925 ) Pub Date : , DOI: 10.1039/D3NJ04014C
Herein, we present the synthesis of two new dicobaloxime complexes, [{ClCo(dmgH)2(4-PyCOO)}2Zn(DMF)2] (1) and [{ClCo(dmgH)2(4-PyCOO)}2Cd(H2O)3(DMF)].4H2O (2) bridged by isonicotinate-Zn(II) and Cd(II) moieties. These complexes were synthesized upon reaction of a monomeric chlorocobaloxime [ClCo(dmgH)2(4-PyCOOH)] with Zn(NO3)2·6H2O and Cd(OAc)2·2H2O in a methanol/DMF solvent mixture. Both complexes are fully characterized by UV-Visible, FT-IR, and NMR (1H and 13C{1H}) spectral studies. The solid-state structures are also determined by single-crystal X-ray crystallography. In complex 1, Zn (II) metal ions reside within a four coordinated distorted tetrahedral geometry (ZnO4) formed by two oxygen atoms of isonicotinate connected to cobaloxime units and two oxygen atoms of DMF molecules. In complex 2, the Cd(II) metal ion exhibited distorted octahedral geometry (CdO6), with two oxygen atoms of isonicotinate that connect to cobaloxime units, one DMF, and three water molecules. The Co(III) metal center of cobaloxime units in both complexes 1 and 2 displayed distorted octahedral geometry with two dmgH units in the equatorial plane whereas chloride ion (Cl−) and the nitrogen atom of isonicotinate occupy the axial coordination sites. The redox behaviour of both complexes was studied by cyclic voltammetry at variable scan rates in deoxygenated DMF/H2O (95 : 5) solution using 0.1 M TBAPF6 as the supporting electrolyte and a glassy carbon (GC) electrode as the working electrode. Both complexes exhibited similar redox properties and two redox couples CoIII/II and CoII/CoI are observed in the reductive scan. Furthermore, complexes are investigated as electrocatalysts for proton reduction in the presence of acetic acid (AcOH) and complex 1 exhibited impressive electrocatalytic activity compared to complex 2 and monomer. The stability study indicated the retention of molecular structural integrity during HER electrocatalytic experiments.
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ZIF-67-derived CuCo2S4@CoS2 as an efficient bifunctional electrocatalyst for overall water splitting†
New Journal of Chemistry ( IF 3.925 ) Pub Date : , DOI: 10.1039/D3NJ03759B
Non-precious metal sulfide bifunctional electrocatalysts with high efficiency for both the hydrogen evolution reaction (HER) and oxygen evolution reaction (OER) hold great promises in the overall water splitting field. In this study, a hybrid bifunctional catalyst CuCo2S4@CoS2 was fabricated by synthesizing CuCo2S4 with ZIF-67 as a template and externally modified with CoS2. The CuCo2S4@CoS2 catalyst exhibited improved alkaline oxygen evolution and hydrogen evolution activities with the overpotentials of 261 mV@10 mA cm−2 and 153 mV@10 mA cm−2, respectively. The three-dimensional interconnected nanosheet stacked structure, high conductivity of CuCo2S4, and strong interfacial interactions endowed the hybrid CuCo2S4@CoS2 catalyst with enhanced HER and OER performance due to rich electrocatalytic active sites, fast diffusion pathways for reactants and intermediates, and reduced kinetic barriers. An electrolytic cell using CuCo2S4@CoS2 as both cathode and anode required a cell voltage of 1.61 V, along with good long-term stability, to deliver a current of 10 mA cm−2, suggesting a promising bifunctional electrocatalyst for overall water splitting.
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Correlation of interfacial tension with density and dielectric constant for binary systems containing water and an organic component†
New Journal of Chemistry ( IF 3.925 ) Pub Date : , DOI: 10.1039/D3NJ04861F
This work proposes a semi-empirical equation for estimating liquid–liquid interfacial tension (γow) of the systems containing water and an organic component by measuring the basic physical quantities (εr and ρ). The equation can estimate interfacial tension data for binary systems containing organic compounds with different chemical functions in equilibrium with water. The average absolute deviation (AAD) and the average relative deviation (ARD) of 41 binary systems obtained from this equation were 2.90 mN m−1 and 14.4%, respectively, being close to other predictive equations available in the literature. Overall, compared with the previous equations, the new equation provides a more convenient way to estimate γow and is more suitable for predicting the γow values range of 30 to 60 mN m−1.
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Lipase-catalyzed one-pot four-component reaction in water: green construction of substituted 2,3-dihydrothiophenes†
New Journal of Chemistry ( IF 3.925 ) Pub Date : , DOI: 10.1039/D3NJ03722C
A green and efficient method for the construction of functionalized 2,3-dihydrothiophene derivatives in water was reported. In this work, Novozym 435 acted as a remarkable biocatalyst in catalyzing the four-component reaction of aldehydes, malonitrile or ethyl cyanoacetate, 1,3-thiazolidinedione, and amines under mild conditions. Excellent yields (85–95%) of all the corresponding products could be obtained in reasonable reaction time. Moreover, Novozym 435 could be reused for six cycles with a yield of at least 80%. The rationality of this multicomponent reaction mechanism was also verified via control experiments.
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24928
SCI Journal Division of the Chinese Academy of Sciences
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化学3区 CHEMISTRY, MULTIDISCIPLINARY 化学综合3区 Not Not
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Self Citation Rate H-index SCI Inclusion Status PubMed Central (PML)
10.20 102 Science Citation Index Science Citation Index Expanded Not
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